
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate
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Overview
Description
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a versatile method for synthesizing complex organic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl and tert-butyl ester groups are key reactive sites. Controlled hydrolysis under acidic or basic conditions selectively cleaves these groups:
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Methyl ester cleavage : Achieved via saponification with KOH/MeOH or enzymatic methods, yielding the carboxylic acid derivative .
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tert-Butyl ester cleavage : Requires strong acids (e.g., TFA in DCM) due to the steric bulk of the tert-butyl group, generating intermediates for peptide coupling .
Reaction Example
Step | Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|---|
Ester hydrolysis | RT, 2 hr | K₂CO₃, MeI (DMF) | Carboxylic acid derivative | 95.5% |
Bromine Substitution Reactions
The 7-bromo substituent undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:
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Suzuki-Miyaura coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install aryl groups at the 7-position .
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Buchwald-Hartwig amination : Forms C–N bonds with amines using Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) .
Key Mechanistic Insight
The electron-deficient aromatic ring (due to the ester groups) enhances electrophilicity at the 7-position, facilitating substitution. Steric hindrance from the tert-butyl group directs reactivity toward the bromine site .
Ring Functionalization
The tetrahydroisoquinoline core participates in hydrogenation, oxidation, and cycloaddition:
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Oxidation : MnO₂ or DDQ converts the 1,2,3,4-tetrahydroisoquinoline to a fully aromatic isoquinoline .
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Reduction : NaBH₄ or catalytic hydrogenation (H₂/Pd-C) modifies stereochemistry at the 3R position .
Table: Ring Modification Reactions
Reaction Type | Catalyst/Conditions | Product | Selectivity | Source |
---|---|---|---|---|
Oxidation | DDQ, CH₂Cl₂ | Isoquinoline derivative | 83% | |
Hydrogenation | H₂ (1 atm), Pd/C | (3S)-enantiomer | 78% dr |
Cross-Coupling for Complex Architectures
The compound serves as a scaffold for synthesizing fused heterocycles:
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Spirooxindole formation : Reacts with indole derivatives under asymmetric catalysis (e.g., chiral phosphoric acids) to form spirocyclic products with >90% ee .
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Piperazine coupling : Amide bond formation with piperazine-carboxylic acids (HATU, DIPEA) generates polycyclic pharmacophores .
Example from Synthesis
In a 2024 study, the compound was coupled with 6-amino-1,2,3,4-tetrahydroisoquinoline using HATU/TEA in DMF to yield a neuroactive piperazine-isoquinoline hybrid (71.8% yield) .
Stability and Side Reactions
Scientific Research Applications
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylcyclohexane: This compound has similar steric properties due to the presence of two methyl groups.
tert-butyl (dimethyl) silyl compounds: These compounds share the tert-butyl group, which contributes to their unique reactivity.
Uniqueness
2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is unique due to the combination of its tert-butyl, methyl, and bromine substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-tert-butyl 3-methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is part of the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula of the compound is represented as follows:
This structure features a tetrahydroisoquinoline core with tert-butyl and bromo substituents at specific positions, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that THIQ derivatives exhibit a range of biological activities including:
- Antimicrobial Properties : THIQ compounds have shown efficacy against various bacterial strains. The presence of the bromo substituent in this compound may enhance its interaction with microbial targets.
- Neuroprotective Effects : Some THIQ derivatives are studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Activity : Preliminary studies suggest that THIQ analogs may inhibit tumor growth and induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction.
- Oxidative Stress Reduction : Some studies indicate that THIQ derivatives can reduce oxidative stress in cells, contributing to their protective effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Neuroprotective | Reduced neuronal cell death in models | |
Anticancer | Induced apoptosis in cancer cell lines |
Case Study: Neuroprotective Potential
A study examining the neuroprotective effects of THIQ analogs found that compounds similar to this compound significantly reduced apoptosis in neuronal cells exposed to neurotoxic agents. The proposed mechanism involved modulation of the Bcl-2 family proteins, leading to enhanced cell survival rates.
Table 2: Comparative Analysis of THIQ Derivatives
Q & A
Q. Basic Synthesis & Characterization
Q. Q1. What are the critical steps for synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Use chiral HPLC or polarimetry to confirm the (3R) configuration during synthesis.
- Employ tert-butyl and methyl ester protecting groups to minimize racemization at the carboxylate positions. Reaction conditions (e.g., low temperature, inert atmosphere) should be optimized to preserve stereochemistry .
- Monitor bromination at the 7-position using LC-MS or 1H/13C NMR to ensure regioselectivity and avoid over-halogenation .
Q. Advanced Reaction Design
Q. Q2. How can computational methods improve reaction efficiency for derivatives of this compound?
Methodological Answer:
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
- Use cheminformatics tools to screen substituent effects on reactivity, focusing on the bromine moiety’s electronic influence on nucleophilic aromatic substitution .
- Integrate machine learning to predict optimal solvent systems and catalysts for carboxylate functionalization .
Q. Safety & Handling
Q. Q3. What protocols mitigate risks during handling of this brominated tetrahydroisoquinoline derivative?
Methodological Answer:
- Store in airtight, light-resistant containers at 0–6°C to prevent degradation or hydrolysis of the ester groups .
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as brominated compounds often exhibit acute toxicity .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. Data Contradictions in Synthesis
Q. Q4. How should researchers resolve conflicting data on reaction yields during scale-up?
Methodological Answer:
- Perform Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify nonlinear interactions affecting yield .
- Validate purity discrepancies using orthogonal techniques: compare NMR integration with HPLC area-percent values to detect hidden impurities .
- Replicate small-scale conditions in pilot reactors while monitoring mass transfer limitations (common in esterification reactions) .
Q. Environmental Impact Assessment
Q. Q5. What methodologies evaluate the environmental persistence of this compound?
Methodological Answer:
- Conduct OECD 301F biodegradation tests to assess aerobic degradation rates in aquatic systems .
- Use computational tools like EPI Suite to predict bioaccumulation potential (log P) and ecotoxicity endpoints for the bromine substituent .
- Analyze photostability under UV-Vis light to model atmospheric half-life and ozone depletion risks .
Q. Mechanistic Studies
Q. Q6. How can researchers elucidate the role of the tert-butyl group in stabilizing intermediates?
Methodological Answer:
- Perform kinetic isotope effect (KIE) studies or 13C-labeling to track steric and electronic contributions during carboxylate activation .
- Use X-ray crystallography or NOESY NMR to analyze conformational preferences of the tert-butyl group in solid-state/solution .
- Compare activation energies (via DSC or computational modeling) between tert-butyl and smaller alkyl protectants .
Q. Advanced Analytical Challenges
Q. Q7. What strategies distinguish isomeric byproducts in this compound’s synthetic pathway?
Methodological Answer:
- Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline core .
- Utilize ion-mobility mass spectrometry (IMS-MS) to separate isomers based on collisional cross-section differences .
- Develop chiral stationary-phase GC/MS methods for high-resolution separation of diastereomers .
Q. Regulatory Compliance
Q. Q8. How to align laboratory practices with safety standards for halogenated compounds?
Methodological Answer:
- Adopt PRTR (Pollutant Release and Transfer Register) guidelines for bromine waste disposal .
- Implement OSHA-compliant exposure monitoring (e.g., air sampling) for volatile byproducts during reactions .
- Document hazard controls per the Chemical Hygiene Plan, including emergency response protocols for dermal exposure .
Q. Interdisciplinary Applications
Q. Q9. How can this compound be applied in non-pharmaceutical research (e.g., materials science)?
Methodological Answer:
- Explore its use as a ligand in coordination polymers, leveraging the carboxylate groups for metal-ion binding (characterized via FTIR/XPS) .
- Test its thermal stability (TGA/DSC) as a potential monomer for high-performance polyesters .
- Investigate photoluminescence properties for OLED applications, focusing on bromine’s heavy atom effect .
Q. Reproducibility & Peer Review
Q. Q10. What metadata is critical for ensuring reproducibility in studies involving this compound?
Methodological Answer:
- Report exact stereochemical descriptors (Cahn-Ingold-Prelog) and batch-specific HPLC purity data .
- Disclose solvent water content (<50 ppm) and catalyst lot numbers to account for trace metal impurities .
- Share computational input files (e.g., Gaussian .gjf) and crystallographic data (CIF) in supplementary materials .
Properties
Molecular Formula |
C16H20BrNO4 |
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Molecular Weight |
370.24 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3R)-7-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-11-7-12(17)6-5-10(11)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1 |
InChI Key |
AUVPVHBZXCGVRS-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C=CC(=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C=CC(=C2)Br |
Origin of Product |
United States |
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